molecular formula C7H6IN3 B12843826 3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine

3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B12843826
M. Wt: 259.05 g/mol
InChI Key: RZJJQGRVZJTAKO-UHFFFAOYSA-N
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Description

3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction is carried out under specific conditions to ensure the formation of the desired heterocyclic system . The process involves the use of a base such as sodium bicarbonate to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the iodine atom.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine
  • 3-iodopyridine
  • 1H-pyrazolo[3,4-b]pyridines

Uniqueness

3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

3-iodo-6-methyl-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H6IN3/c1-4-2-6-5(3-9-4)7(8)11-10-6/h2-3H,1H3,(H,10,11)

InChI Key

RZJJQGRVZJTAKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NNC(=C2C=N1)I

Origin of Product

United States

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